Dimethyl 5-tert-butylisophthalate
Overview
Description
Dimethyl 5-tert-butylisophthalate is an organic compound with the molecular formula C14H18O4. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and a tert-butyl group is attached to the benzene ring. This compound is of interest due to its applications in various fields, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 5-tert-butylisophthalate can be synthesized by esterifying 5-tert-butylisophthalic acid with methanol in the presence of a dehydrating agent. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the continuous addition of methanol and a dehydrating agent to a reactor containing 5-tert-butylisophthalic acid. The reaction mixture is then heated, and the product is purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 5-tert-butylisophthalate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids under acidic or basic conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Hydrolysis: 5-tert-butylisophthalic acid and methanol.
Reduction: 5-tert-butylisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Dimethyl 5-tert-butylisophthalate has several applications in scientific research:
Materials Science: Used as a monomer in the synthesis of polyesters and other polymers.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in drug development due to its structural features.
Environmental Science: Studied for its role in the degradation of plasticizers and other environmental pollutants .
Mechanism of Action
The mechanism of action of dimethyl 5-tert-butylisophthalate in various applications depends on its chemical reactivity. In organic synthesis, it acts as a building block, participating in esterification, hydrolysis, and substitution reactions. Its molecular targets and pathways involve interactions with nucleophiles and electrophiles, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Dimethyl isophthalate: Lacks the tert-butyl group, making it less sterically hindered.
Dimethyl terephthalate: Has a different substitution pattern on the benzene ring, affecting its reactivity.
Dimethyl phthalate: Contains ortho-substituted ester groups, leading to different chemical properties
Uniqueness: Dimethyl 5-tert-butylisophthalate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and physical properties. This makes it particularly useful in applications where controlled reactivity is desired .
Properties
IUPAC Name |
dimethyl 5-tert-butylbenzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)11-7-9(12(15)17-4)6-10(8-11)13(16)18-5/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEMMBGHLUCOIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346942 | |
Record name | Dimethyl 5-tert-butylisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16308-65-9 | |
Record name | Dimethyl 5-tert-butylisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl-5-tert-butylisophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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